(9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine
CAS No.:
Cat. No.: VC18638084
Molecular Formula: C14H21N3
Molecular Weight: 231.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3 |
|---|---|
| Molecular Weight | 231.34 g/mol |
| IUPAC Name | (9aS)-2-benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C14H21N3/c1-2-4-13(5-3-1)11-16-8-9-17-7-6-15-10-14(17)12-16/h1-5,14-15H,6-12H2/t14-/m0/s1 |
| Standard InChI Key | BDJDGOJLRMBDOS-AWEZNQCLSA-N |
| Isomeric SMILES | C1CN2CCN(C[C@@H]2CN1)CC3=CC=CC=C3 |
| Canonical SMILES | C1CN2CCN(CC2CN1)CC3=CC=CC=C3 |
Introduction
(9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine is a synthetic organic compound used primarily in research settings. It belongs to the class of heterocyclic compounds, specifically pyrazino[1,2-a]pyrazines, which are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of (9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine involves multi-step organic reactions, often starting from simpler pyrazine derivatives. The specific synthesis route may vary depending on the desired yield and purity. Common methods include condensation reactions and selective alkylation steps to introduce the benzyl group.
Applications in Research
This compound is used in research for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. It serves as a scaffold for designing new drugs by modifying its structure to enhance its efficacy and reduce toxicity.
Data and Availability
| Property | Value |
|---|---|
| Molecular Formula | C14H21N3 |
| Molecular Weight | 231.34 g/mol |
| CAS Number | 2740471-05-8 |
| PubChem CID | 124833122 |
| Availability | Available from Aladdin Scientific Corporation (Item Number B635862) |
| Purity | 97% |
The compound is available for purchase from suppliers like Aladdin Scientific Corporation, with a purity of 97% and a molecular weight of 231.34 g/mol.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume